molecular formula C12H9BrO2 B8533868 7-Bromomethylnaphthalene-1-carboxylic acid

7-Bromomethylnaphthalene-1-carboxylic acid

Cat. No. B8533868
M. Wt: 265.10 g/mol
InChI Key: XZDNYSQNAAGANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromomethylnaphthalene-1-carboxylic acid is a useful research compound. Its molecular formula is C12H9BrO2 and its molecular weight is 265.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Bromomethylnaphthalene-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromomethylnaphthalene-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

7-Bromomethylnaphthalene-1-carboxylic acid

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

IUPAC Name

7-(bromomethyl)naphthalene-1-carboxylic acid

InChI

InChI=1S/C12H9BrO2/c13-7-8-4-5-9-2-1-3-10(12(14)15)11(9)6-8/h1-6H,7H2,(H,14,15)

InChI Key

XZDNYSQNAAGANX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CBr)C(=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-bromosuccinimide (6.23 g, 0.035 mol) in a solution of 7-methylnaphthalene-1-carboxylic acid (6.2 g, 0.033 mol) in tetrachlomethane (200 mL) was refluxed in the presence trace amounts of benzoyl peroxide for 2 hours. The resulting white suspension was evaporated to dryness under reduced pressure, washed with hot water and dried to give the crude product (8.46 g, 95.8%). An analytical sample was recrystallized from benzene-ethanol mixture. M.p. 209.5-211° C. 1H NMR δ 13.20 (bs, 1H), 8.91 (bs, 1H), 8.30-7.95 (m, 3H), 7.72-7.54 (m, 2H), 4.92 (s, 2H). Anal. Calcd for C12H9BrO2: C, 54.37; H, 3.42. Found: C, 54.45; H, 3.44.
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.8%

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